molecular formula C23H15BrN4O2 B2700300 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one CAS No. 1189870-46-9

2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one

Cat. No.: B2700300
CAS No.: 1189870-46-9
M. Wt: 459.303
InChI Key: UQHRLFIKMNZSIC-UHFFFAOYSA-N
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Description

2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one typically involves multi-step reactions. One common approach is to start with the bromination of phenylacetic acid to obtain 2-bromophenylacetic acid . This intermediate is then subjected to cyclization with hydrazine to form the oxadiazole ring . The final step involves the condensation of the oxadiazole derivative with phthalazinone under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is unique due to the presence of both the oxadiazole and phthalazinone moieties, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is a derivative of phthalazine and oxadiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H15BrN4O\text{C}_{19}\text{H}_{15}\text{BrN}_{4}\text{O}

This structure features a phthalazinone core linked to a 1,2,4-oxadiazole moiety. The presence of the bromine atom and the phenyl groups is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro tests indicate that these compounds can inhibit cell proliferation in human cancer lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) with IC50 values ranging from 10 to 30 µM .

Cell Line IC50 (µM)
MCF-715
A54920
HT-2925

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes related to cell proliferation and survival. Studies suggest that oxadiazole derivatives can inhibit histone deacetylases (HDACs) and other kinases involved in oncogenic signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth by targeting bacterial enzymes and disrupting membrane integrity .

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of oxadiazole derivatives, including our compound of interest, against multiple cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. The most notable effect was observed in breast cancer cells where the compound induced apoptosis at concentrations above 20 µM .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various oxadiazole derivatives. The study found that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c24-19-13-7-6-12-18(19)22-25-20(30-27-22)14-28-23(29)17-11-5-4-10-16(17)21(26-28)15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHRLFIKMNZSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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